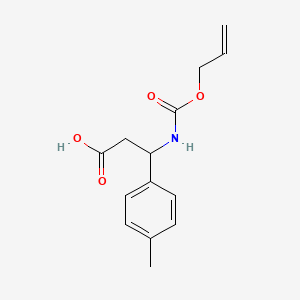
3-(((Allyloxy)carbonyl)amino)-3-(p-tolyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-methylphenyl)-3-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid is an organic compound that belongs to the class of carboxylic acids It features a phenyl group substituted with a methyl group, an amino group protected by a prop-2-en-1-yloxycarbonyl group, and a propanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methylphenyl)-3-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylbenzaldehyde, prop-2-en-1-ol, and amino acids.
Protection of Amino Group: The amino group is protected using prop-2-en-1-yloxycarbonyl chloride under basic conditions.
Formation of Propanoic Acid: The protected amino group is then coupled with a propanoic acid derivative using standard peptide coupling reagents like EDCI or DCC.
Deprotection: The final step involves deprotecting the amino group to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the phenyl ring, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the carboxylic acid moiety, converting it to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: 4-methylbenzoic acid derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry: As a building block for more complex molecules in organic synthesis.
Biology: As a probe or inhibitor in biochemical assays.
Medicine: Potential therapeutic applications due to its structural similarity to bioactive molecules.
Industry: Use in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The prop-2-en-1-yloxycarbonyl group may serve as a protective group, influencing the compound’s stability and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-methylphenyl)-3-amino-propanoic acid: Lacks the prop-2-en-1-yloxycarbonyl group.
3-(4-methylphenyl)-3-{[(methoxycarbonyl]amino}propanoic acid: Features a different protecting group.
3-(4-chlorophenyl)-3-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid: Substitutes the methyl group with a chlorine atom.
Uniqueness
The unique combination of the 4-methylphenyl group and the prop-2-en-1-yloxycarbonyl-protected amino group distinguishes this compound from its analogs, potentially offering distinct reactivity and applications.
Propriétés
Formule moléculaire |
C14H17NO4 |
|---|---|
Poids moléculaire |
263.29 g/mol |
Nom IUPAC |
3-(4-methylphenyl)-3-(prop-2-enoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C14H17NO4/c1-3-8-19-14(18)15-12(9-13(16)17)11-6-4-10(2)5-7-11/h3-7,12H,1,8-9H2,2H3,(H,15,18)(H,16,17) |
Clé InChI |
LMGLKALXDPGHSL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(CC(=O)O)NC(=O)OCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 3-((7-methyl-[1,2,4]triazolo[1,5-a]pyridin-5-yl)amino)propanoate](/img/structure/B15305818.png)
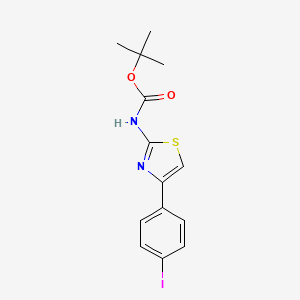
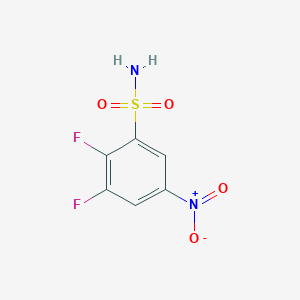
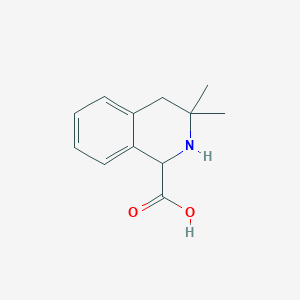
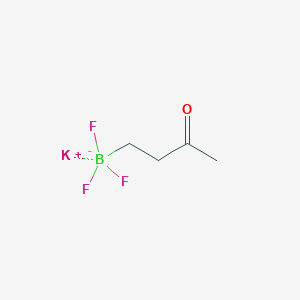
![Tert-butyl ((6-bromoimidazo[1,2-a]pyridin-2-yl)methyl)carbamate](/img/structure/B15305838.png)
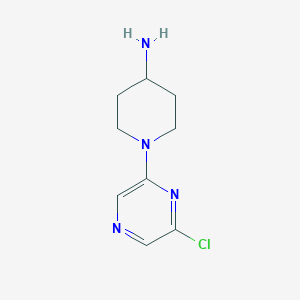
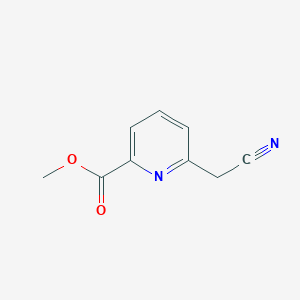

![methyl 6-hydroxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B15305880.png)

![3-Benzyl-1-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B15305890.png)
![N-[4-(4-sulfamoylphenyl)phenyl]acetamide](/img/structure/B15305891.png)
![tert-butyl2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B15305900.png)
